3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride 3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803583-61-0
VCID: VC7567966
InChI: InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H
SMILES: CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

CAS No.: 1803583-61-0

Cat. No.: VC7567966

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride - 1803583-61-0

Specification

CAS No. 1803583-61-0
Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16
IUPAC Name 3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H
Standard InChI Key DGQXQSRPNJHQEH-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is C₁₁H₁₅Cl₂N₃O, with a molar mass of 276.16 g/mol. Its IUPAC name, 3-(2-aminoethyl)-2-methylquinazolin-4-one; dihydrochloride, reflects the substitution pattern: a methyl group at position 2, an aminoethyl chain at position 3, and a ketone at position 4. The dihydrochloride salt improves solubility in polar solvents, though exact solubility data remain unpublished.

Key Structural Features:

  • Bicyclic Core: A fused benzene ring (positions 1–6) and pyrimidine ring (positions 1, 2, 4, 5).

  • Substituents:

    • Methyl Group (C-2): Enhances hydrophobic interactions in biological systems.

    • Aminoethyl Chain (C-3): Provides a protonatable amine for salt formation and potential hydrogen bonding.

  • Dihydrochloride Salt: Stabilizes the compound via ionic interactions with nitrogen lone pairs.

The compound’s SMILES notation (CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl) and InChIKey (DGQXQSRPNJHQEH-UHFFFAOYSA-N) are critical for database searches and cheminformatics analyses.

ActivityTargetIC₅₀/EC₅₀Reference
PI3Kδ InhibitionMV411 leukemia cells<10 nM
HDAC6 InhibitionAML cell lines<10 nM
Tubulin BindingColchicine site2.4 μM

Applications in Drug Discovery

This compound serves as a building block for synthesizing libraries of quinazolinone derivatives. For example:

  • Dual-Target Inhibitors: Incorporating hydroxamic acid moieties yields hybrids with PI3K/HDAC inhibitory activity .

  • Antiproliferative Agents: Styryl-quinazolinones (e.g., compound 64) disrupt tubulin polymerization, inducing apoptosis in cancer cells .

Structural Optimization Strategies:

  • Linker Variation: Adjusting the aminoethyl chain length modulates solubility and target affinity .

  • Salt Forms: Dihydrochloride salts enhance bioavailability compared to free bases.

ParameterValue
CAS No.1803583-61-0
Purity≥95% (HPLC)
Storage2–8°C, desiccated
Packaging1 mg to 1 kg

Future Perspectives

Future research should prioritize:

  • Mechanistic Studies: Elucidating targets via CETSA or CRISPR screening .

  • In Vivo Efficacy: Testing in xenograft models to validate anticancer potential.

  • Structural Analogues: Exploring substitutions at C-2 and C-3 to enhance potency .

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